N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the aniline derivative: The initial step involves the synthesis of 2-(4-methylpiperazino)-5-(trifluoromethyl)aniline through a series of reactions, including nitration, reduction, and substitution.
Sulfonylation: The aniline derivative is then subjected to sulfonylation using a suitable sulfonyl chloride reagent to introduce the sulfonyl group.
Acetylation: The final step involves the acetylation of the sulfonylated aniline derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide: This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3S/c1-14(28)24-16-4-6-17(7-5-16)31(29,30)25-18-13-15(20(21,22)23)3-8-19(18)27-11-9-26(2)10-12-27/h3-8,13,25H,9-12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKKBJFBZSZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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